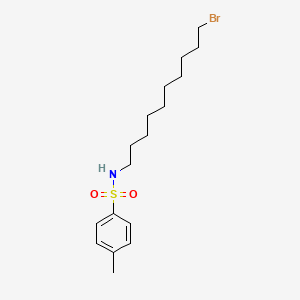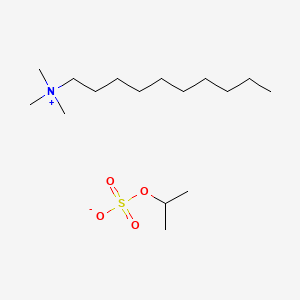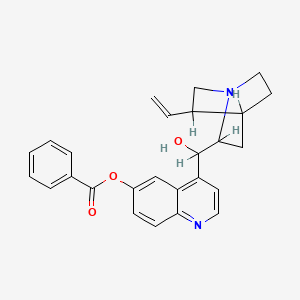
6'-Benzoyloxycincholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Benzoyloxycincholine is a chemical compound known for its unique structure and properties. It is derived from cinchona alkaloids, which are naturally occurring compounds found in the bark of cinchona trees. These alkaloids have been historically significant due to their medicinal properties, particularly in the treatment of malaria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Benzoyloxycincholine typically involves the esterification of cincholine with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 6’-Benzoyloxycincholine follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain pure 6’-Benzoyloxycincholine
Quality Control: Rigorous testing to ensure the purity and consistency of the product
化学反应分析
Types of Reactions
6’-Benzoyloxycincholine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield various reduced forms of the compound
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced forms of 6’-Benzoyloxycincholine
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
6’-Benzoyloxycincholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules
作用机制
The mechanism of action of 6’-Benzoyloxycincholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in cellular processes
Pathways Involved: It can modulate signaling pathways, leading to various biological effects such as inhibition of parasite growth or induction of apoptosis in cancer cells
相似化合物的比较
6’-Benzoyloxycincholine can be compared with other similar compounds, such as:
Quinine: Another cinchona alkaloid with antimalarial properties
Chloroquine: A synthetic derivative with similar therapeutic effects
Hydroxychloroquine: A hydroxylated derivative with enhanced biological activity
Uniqueness
6’-Benzoyloxycincholine stands out due to its unique ester linkage, which imparts distinct chemical and biological properties
属性
CAS 编号 |
77539-57-2 |
|---|---|
分子式 |
C26H26N2O3 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] benzoate |
InChI |
InChI=1S/C26H26N2O3/c1-2-17-16-28-13-11-19(17)14-24(28)25(29)21-10-12-27-23-9-8-20(15-22(21)23)31-26(30)18-6-4-3-5-7-18/h2-10,12,15,17,19,24-25,29H,1,11,13-14,16H2 |
InChI 键 |
RMIORKZWPHXLKV-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC(=O)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



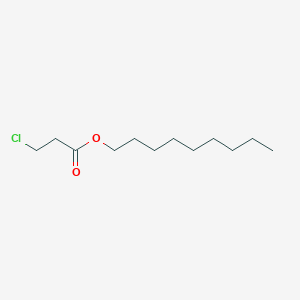
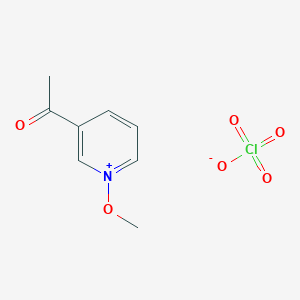
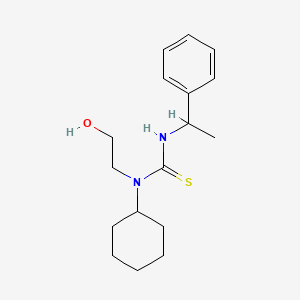
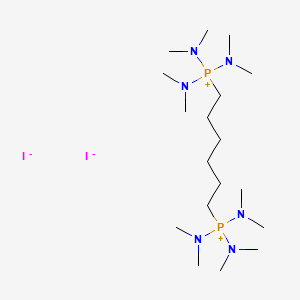
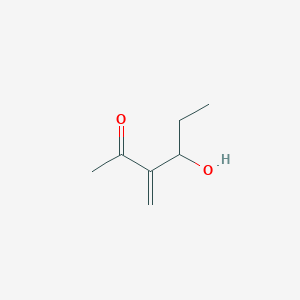
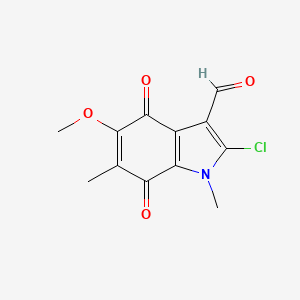
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
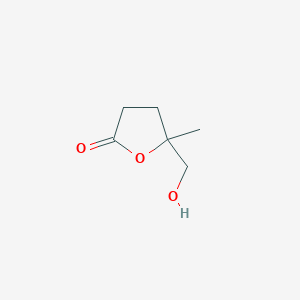

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
